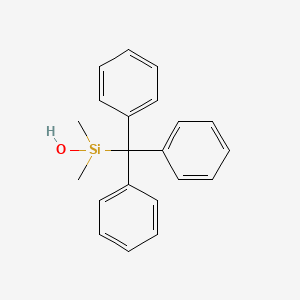
Dimethyl(triphenylmethyl)silanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(triphenylmethyl)silanol is an organosilicon compound characterized by the presence of a silicon atom bonded to a hydroxyl group, two methyl groups, and a triphenylmethyl group. This compound is part of the broader class of silanols, which are silicon analogs of alcohols. Silanols are known for their unique properties and applications in various fields, including materials science and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl(triphenylmethyl)silanol can be synthesized through several methods. One common approach involves the hydrolysis of the corresponding chlorosilane. The reaction typically proceeds as follows: [ \text{(C}_6\text{H}_5)_3\text{C-Si(CH}_3)_2\text{Cl} + \text{H}_2\text{O} \rightarrow \text{(C}_6\text{H}_5)_3\text{C-Si(CH}_3)_2\text{OH} + \text{HCl} ] This reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods. One such method is the oxidation of the corresponding hydrosilane using oxidizing agents like potassium permanganate or hydrogen peroxide . This method offers the advantage of producing the silanol in high yields and with fewer by-products.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(triphenylmethyl)silanol undergoes various chemical reactions, including:
Oxidation: The silanol group can be oxidized to form silanones.
Reduction: The compound can be reduced to the corresponding hydrosilane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Silanones.
Reduction: Hydrosilanes.
Substitution: Silanes with various functional groups.
Scientific Research Applications
Dimethyl(triphenylmethyl)silanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of dimethyl(triphenylmethyl)silanol involves its ability to form strong bonds with various substrates. The silicon atom in the compound can interact with oxygen, nitrogen, and other electronegative atoms, facilitating the formation of stable complexes. These interactions are crucial in applications such as catalysis and material science .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilanol: Similar structure but with three methyl groups instead of a triphenylmethyl group.
Diphenylsilanediol: Contains two phenyl groups and two hydroxyl groups.
Triphenylsilanol: Contains three phenyl groups and one hydroxyl group.
Uniqueness
Dimethyl(triphenylmethyl)silanol is unique due to the presence of the bulky triphenylmethyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring high stability and specific reactivity patterns .
Properties
CAS No. |
62092-98-2 |
|---|---|
Molecular Formula |
C21H22OSi |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
hydroxy-dimethyl-tritylsilane |
InChI |
InChI=1S/C21H22OSi/c1-23(2,22)21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17,22H,1-2H3 |
InChI Key |
HAHBLGTXAHQGHB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















